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Compound of Interest

Compound Name: Sodium phytate

Cat. No.: B080925

Application Notes and Protocols for Enzymatic
Assay of Phytase Activity
Introduction

Phytase (myo-inositol hexakisphosphate phosphohydrolase) is a crucial enzyme widely utilized
in the animal feed and food industries. It catalyzes the hydrolysis of phytic acid (myo-inositol
hexakisphosphate), the primary storage form of phosphorus in many plant-based feed
ingredients. This process releases inorganic phosphate, making it available for absorption by
monogastric animals and reducing the anti-nutritional effects of phytate. Accurate determination
of phytase activity is essential for quality control of enzyme preparations and for optimizing its
application in various formulations. This document provides a detailed protocol for the
enzymatic assay of phytase activity using sodium phytate as the substrate, based on the
widely accepted principle of quantifying the released inorganic phosphate.

Principle of the Assay

The enzymatic assay for phytase activity is based on the quantification of inorganic phosphate
(Pi) released from the substrate, sodium phytate, under controlled conditions of pH,
temperature, and incubation time. The reaction is terminated by the addition of an acidic
molybdate-vanadate reagent. This reagent also reacts with the liberated inorganic phosphate to
form a yellow-colored vanadomolybdophosphoric acid complex. The intensity of the yellow
color, which is directly proportional to the amount of released inorganic phosphate, is measured
spectrophotometrically at a wavelength of 415 nm.[1][2][3]
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One unit of phytase activity (FTU) is defined as the amount of enzyme that liberates 1
micromole of inorganic phosphate per minute from a specified concentration of sodium
phytate at pH 5.5 and 37°C.[1][4][5]

Experimental Protocols
Reagents and Buffers Preparation

A comprehensive list of necessary reagents and step-by-step instructions for preparing the
required buffers are provided in the table below. It is crucial to use high-purity reagents and
deionized water to ensure the accuracy and reproducibility of the assay. The purity of the
sodium phytate substrate is particularly important, as contamination with inorganic phosphate
can lead to inaccurate results.[3]
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Reagent/Buffer

Composition and
Preparation

Storage Conditions

Acetate Buffer (0.25 M, pH 5.5)

Dissolve 34.02 g of sodium
acetate trihydrate
(CH3COONa:-3H20) in
approximately 900 mL of
deionized water. Adjust the pH
to 5.5 with glacial acetic acid.
Make up the final volume to

1000 mL with deionized water.

[6]

Stable for up to 2 months at

room temperature.[6]

Substrate Solution (7.5 mM
Sodium Phytate)

Dissolve 0.6929 g of sodium
phytate (CeHeO24PeNaz2) in
acetate buffer (0.25 M, pH 5.5)
and make up the volume to
100 mL. This results in a final
reaction concentration of 5.0
mmol/L.[3][6]

Prepare fresh before use.

Stop Reagent (Molybdate-

Vanadate Reagent)

Solution A: Dissolve 10 g of
ammonium heptamolybdate in
100 mL of deionized water.
Solution B: Dissolve 0.235 g of
ammonium vanadate in 100
mL of dilute nitric acid. To
prepare the final reagent, mix
one volume of Solution A, one
volume of Solution B, and two
volumes of 21.66% (v/v) nitric
acid.[3] Alternatively, a fresh
mixture of equal volumes of
ammonium molybdate solution
(e.g., 2.5%) and ammonium
vanadate solution (e.g.,
0.12%) in nitric acid can be
used.[6]

Prepare fresh daily and store
in a dark bottle.[6]
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Dissolve an accurately
weighed amount of potassium
dihydrogen phosphate

(KH2POa4) in deionized water to
Phosphate Standard Stock

] prepare a stock solution. For Store at 4°C.
Solution (e.g., 1000 pmol/L)

example, dissolve 0.136 g of
KH2POa in 1000 mL of
deionized water to get a 1000

pumol/L solution.

Preparation of Standard Curve

A standard curve is essential for determining the concentration of inorganic phosphate released
in the enzymatic reaction.

» Prepare a series of phosphate standard solutions by diluting the phosphate standard stock
solution with the acetate buffer to achieve concentrations ranging from, for example, 0 to
1000 pmol/L.[5]

e For each standard concentration, mix 2.0 mL of the standard solution with 4.0 mL of the
substrate solution.

e Add 4.0 mL of the stop reagent to each tube and mix well.

e Measure the absorbance of each solution at 415 nm against a blank containing only the
acetate buffer and stop reagent.

» Plot the absorbance values against the corresponding phosphate concentrations to generate
a standard curve. The relationship should be linear.

Sample Preparation and Dilution

The phytase sample needs to be appropriately diluted to ensure that the amount of phosphate
released during the assay falls within the linear range of the standard curve.

o Solid Samples: Accurately weigh a suitable amount of the solid enzyme sample and dissolve
it in a known volume of cold acetate buffer (pH 5.5).
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e Liquid Samples: Pipette a known volume of the liquid enzyme sample and dilute it with cold
acetate buffer (pH 5.5).

» Perform serial dilutions to obtain a final enzyme solution that is expected to release an
amount of phosphate corresponding to an absorbance value between 0.2 and 0.8. The final
solution should contain between 0.01 and 0.08 phytase units per 2.0 mL.[7]

Phytase Activity Assay Procedure

The following table outlines the step-by-step procedure for the phytase activity assay. It is
recommended to perform all reactions in triplicate for statistical validity.
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Step

Procedure

1. Pre-incubation

Pipette 4.0 mL of the sodium phytate substrate
solution into test tubes. Place the tubes in a
water bath set at 37°C and allow them to

equilibrate for at least 5 minutes.[7]

N

. Enzyme Reaction

Add 2.0 mL of the appropriately diluted enzyme
sample to the pre-incubated substrate solution.
Mix immediately and start a timer. Incubate the
reaction mixture at 37°C for exactly 30 or 60
minutes.[3][5]

3. Reaction Termination

After the specified incubation time, add 4.0 mL
of the molybdate-vanadate stop reagent to each
tube to terminate the reaction. Mix the contents
thoroughly.[3][7]

4. Color Development

Allow the mixture to stand at room temperature
for 10 minutes for the color to develop

completely.[3]

5. Measurement

Measure the absorbance of the solution at 415
nm using a spectrophotometer. Use a blank

solution to zero the instrument.

6. Blanks

Sample Blank: To account for any free
phosphate in the enzyme sample or substrate,
prepare a blank by adding the stop reagent to
the substrate solution before adding the enzyme
sample. Reagent Blank: Prepare a blank
containing the substrate solution and the stop

reagent without the enzyme.

Data Presentation and Calculation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the phytase activity assay.
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Parameter Value Reference

Enzyme Incubation

37°C [11[2][8]
Temperature
Reaction pH 5.5 [1]14]
Substrate Concentration (in

) 5.0 mmol/L [6]

reaction)
Incubation Time 30 or 60 minutes [31[5]
Wavelength for Absorbance

415 nm [1][6]

Reading

Calculation of Phytase Activity

» Determine Phosphate Concentration: Using the standard curve, determine the concentration
of inorganic phosphate (in umol/mL) released in each sample by correlating its absorbance
value.

o Calculate Phytase Activity: Use the following formula to calculate the phytase activity in the
original sample:

Phytase Activity (FTU/g or mL) = [(umol of Pi released) x (Total reaction volume in mL)] /
[(Incubation time in min) x (Volume of enzyme sample in mL) x (Dilution factor)]

[¢]

pumol of Pi released: Determined from the standard curve after subtracting the blank
absorbance.

o Total reaction volume: The final volume of the reaction mixture before measurement.
o Incubation time: The exact duration of the enzyme reaction in minutes.

o Volume of enzyme sample: The volume of the diluted enzyme solution added to the
reaction.

o Dilution factor: The total dilution factor of the original enzyme sample.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://scispace.com/pdf/determination-of-phytase-activity-in-feed-by-a-colorimetric-50mz5gm0ck.pdf
https://pubs.acs.org/doi/10.1021/acsomega.1c05917
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851631/
https://scispace.com/pdf/determination-of-phytase-activity-in-feed-by-a-colorimetric-50mz5gm0ck.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4368368/
https://www.scribd.com/document/452452511/Determination-of-Phytase-Activity-pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9938928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3804216/
https://scispace.com/pdf/determination-of-phytase-activity-in-feed-by-a-colorimetric-50mz5gm0ck.pdf
https://www.scribd.com/document/452452511/Determination-of-Phytase-Activity-pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application
Check Availability & Pricing

Visualizations

Biochemical Reaction Pathway

The following diagram illustrates the enzymatic hydrolysis of sodium phytate by phytase,

resulting in the release of inorganic phosphate and myo-inositol phosphates.

Sodium Phytate

(myo-inositol hexakisphosphate)

Phytase Catalyzed Hydrolysis

Phytase i
(EC 3.1.3.8) |

Hydrolysis

Myo-inositol Phosphates
+
Inorganic Phosphate (Pi)

Click to download full resolution via product page

Caption: Biochemical reaction of sodium phytate hydrolysis catalyzed by phytase.

Experimental Workflow

This diagram outlines the sequential steps involved in the enzymatic assay for determining

phytase activity.
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Experimental Workflow for Phytase Activity Assay

1. Reagent and
Standard Preparation

2. Sample Preparation 3. Pre-incubation of Substrate
and Dilution (37°C, 5 min)

4. Enzymatic Reaction
(Add Sample, Incubate at 37°C)

5. Reaction Termination
(Add Stop Reagent)

6. Color Development
(20 min at RT)

7. Spectrophotometric Reading
(415 nm)

8. Data Analysis and
Activity Calculation

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the phytase activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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